An In-depth Technical Guide to the Basic Properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
An In-depth Technical Guide to the Basic Properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a notable member of the bispidinone family. The document delves into the intricate relationship between the compound's rigid bicyclic structure, conformational preferences, and its behavior as a base. Key areas of focus include its synthesis via the Mannich reaction, a detailed examination of its predominant chair-boat conformation, and an in-depth discussion of the electronic and steric factors governing its basicity. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile molecular scaffold.
Introduction
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a derivative of the bispidine (3,7-diazabicyclo[3.3.1]nonane) framework, represents a class of bicyclic diamines with significant potential in medicinal and coordination chemistry. The rigid, pre-organized structure of the bispidine core makes it an attractive scaffold for the design of ligands for metal complexes and as a key structural motif in pharmacologically active compounds. The basicity of the two nitrogen atoms at positions 3 and 7 is a critical determinant of the molecule's chemical reactivity, its ability to form stable complexes, and its pharmacokinetic profile in biological systems. Understanding the fundamental basic properties of this specific derivative, with methyl groups at the bridgehead positions and a ketone at C9, is essential for its effective application in scientific research and development.
Synthesis of the Bispidinone Core
The synthesis of the 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold is typically achieved through a one-pot Mannich condensation reaction. This classical and efficient method involves the reaction of a simple acyclic ketone, an amine source, and formaldehyde.
General Synthetic Pathway
The formation of the bispidinone ring system proceeds via a double Mannich reaction. In the case of the title compound, pentan-3-one (diethyl ketone) serves as the carbon source for the bicyclic backbone. The reaction with a primary amine and formaldehyde leads to the formation of the two piperidine rings fused in the bicyclo[3.3.1]nonane framework. The synthesis of a related derivative, 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, utilizes the parent diamine which is synthesized from pentan-3-one[1][2]. A similar approach is used for the synthesis of 1,5-dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one, where diethylketone is condensed with paraformaldehyde and tert-butylamine in the presence of acetic acid[3].
Experimental Protocol: Conceptual Outline
A detailed experimental protocol for a related compound provides a blueprint for the synthesis of the title compound. The following steps outline the general procedure:
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Reaction Setup: A solution of the primary amine in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.
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Addition of Reagents: Pentan-3-one and paraformaldehyde are added to the amine solution.
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Acid Catalysis: An acid, typically acetic acid, is added to catalyze the Mannich reaction.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.
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Workup and Purification: The product is isolated by extraction and purified using techniques such as crystallization or column chromatography.
Conformational Analysis: The Predominance of the Chair-Boat Form
The conformational landscape of the bispidine skeleton is complex, with the potential for chair-chair, chair-boat, and boat-boat arrangements of the two piperidine rings. For 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the conformational preference is a critical factor influencing the orientation of the nitrogen lone pairs and, consequently, the molecule's basicity and reactivity.
X-ray crystallographic analysis of the closely related 1,5-dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one has unequivocally established that its molecules adopt a chair-boat conformation in the solid state[3]. This preference is attributed to the steric repulsion between the bulky tert-butyl groups on the nitrogen atoms, which destabilizes the chair-chair conformation. While the title compound lacks these bulky N-substituents, the fundamental bicyclic framework and the presence of the 1,5-dimethyl groups suggest that the chair-boat conformation remains a significant, if not the predominant, conformer in solution.
In the chair-boat conformation, one piperidine ring adopts a stable chair form, while the other is in a higher-energy boat form. This arrangement has profound implications for the accessibility of the nitrogen lone pairs for protonation.
Basic Properties: A Structural Perspective
The basicity of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a function of the availability of the lone pairs of electrons on the two nitrogen atoms for protonation. Several structural features of the molecule collectively determine its pKa values.
Physicochemical Properties
| Property | Value/Description |
| Molecular Formula | C₉H₁₆N₂O |
| Molar Mass | 168.24 g/mol |
| Appearance | Solid (predicted) |
| pKa (in Acetonitrile) | Estimated to be high, with the pKa of the related 1,5-dimethyl-3,7-bis(phenylmethyl)-3,7-diazabicyclo[3.3.1]-nonan-9-one being 17.49. |
Factors Influencing Basicity
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Inductive Effect of Alkyl Groups: The two methyl groups at the 1 and 5 positions are electron-donating through induction. This effect increases the electron density on the nitrogen atoms, making their lone pairs more available for protonation and thus increasing the basicity of the molecule.
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Electron-Withdrawing Effect of the Carbonyl Group: The ketone at the C9 position is an electron-withdrawing group. Through-bond inductive effects can slightly decrease the electron density on the nitrogen atoms, thereby reducing their basicity. This effect is expected to be modest due to the number of sigma bonds separating the carbonyl group from the nitrogen atoms.
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Hybridization of Nitrogen Atoms: The nitrogen atoms in the bispidine ring are sp³ hybridized. The lone pairs reside in sp³ orbitals, which have a higher energy and are more available for bonding with a proton compared to lone pairs in sp² or sp hybridized orbitals[4]. This contributes to the relatively high basicity of aliphatic amines.
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Conformational Effects and Lone Pair Accessibility: In the preferred chair-boat conformation, the two nitrogen atoms are in different chemical environments. The accessibility of their lone pairs for protonation will differ, leading to two distinct pKa values. The first protonation will occur at the more accessible and basic nitrogen atom. The formation of an intramolecular hydrogen bond between the protonated nitrogen and the other nitrogen in the resulting cation can influence the second pKa value.
Protonation Equilibrium
The diamine nature of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one means it can undergo two successive protonation steps. The equilibrium can be represented as follows:
B + H⁺ ⇌ BH⁺ (pKa₁) BH⁺ + H⁺ ⇌ BH₂²⁺ (pKa₂)
Where B is the bispidinone base. The first pKa value will be significantly higher than the second due to the electrostatic repulsion of the second incoming proton.
Potential Applications in Drug Development and Research
The rigid bispidine scaffold and its inherent basicity make 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives valuable building blocks in several areas:
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Ligands in Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, chelating to metal ions. The rigidity of the scaffold pre-organizes the nitrogen donors for metal binding.
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Pharmacological Scaffolds: The bispidine core is found in various natural products and has been incorporated into molecules with a range of biological activities. The basic nitrogen centers can be crucial for receptor binding and for tuning the pharmacokinetic properties of drug candidates. Recent research has explored derivatives of the title compound as allosteric modulators of AMPA receptors, indicating potential for the treatment of neurodegenerative diseases[1][2].
Conclusion
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a structurally intriguing molecule with well-defined basic properties governed by a combination of electronic and conformational factors. Its synthesis is readily achievable through the robust Mannich reaction. The preference for a chair-boat conformation dictates the stereoelectronic environment of the basic nitrogen centers. While a precise pKa value for the parent compound is not yet reported, analogies to closely related structures and an understanding of fundamental principles of amine basicity allow for a confident estimation of its basic character. The unique structural features of this bispidinone make it a promising platform for the development of novel ligands and therapeutic agents. Further quantitative studies on its basicity and protonation thermodynamics will undoubtedly facilitate its broader application in chemical and pharmaceutical research.
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